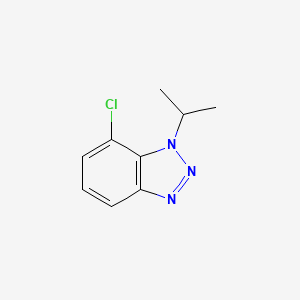
4-(Tetrahydro-2h-pyran-3-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol is an organic compound that features a tetrahydropyran ring attached to a butanol chain. This compound is of interest due to its unique structure, which combines the properties of both tetrahydropyran and butanol, making it useful in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol typically involves the reaction of tetrahydropyran with butanol derivatives under specific conditions. One common method includes the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst . Another method involves the reduction of esters with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using robust catalysts and controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the hydroxyl group to form different alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the synthesis of biologically active molecules and potential drug candidates.
Medicine: Investigated for its role in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol involves its interaction with various molecular targets and pathways. The tetrahydropyran ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions . The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but without the butanol chain.
4-(Tetrahydro-2H-pyran-2-yl)butan-1-ol: A closely related compound with a different position of the hydroxyl group.
2,2,6-Trimethyl-6-(4-methyl-3-cyclohexen-1-yl)tetrahydro-2H-pyran-3-ol: Another derivative with additional methyl groups and a cyclohexenyl substituent.
Uniqueness
4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol is unique due to its combination of a tetrahydropyran ring and a butanol chain, which imparts distinct chemical and physical properties. This combination allows for versatile applications in synthesis, research, and industry.
Eigenschaften
Molekularformel |
C9H18O2 |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
4-(oxan-3-yl)butan-2-ol |
InChI |
InChI=1S/C9H18O2/c1-8(10)4-5-9-3-2-6-11-7-9/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
BNOQAXQXOHCGGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1CCCOC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



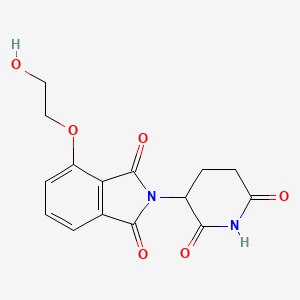
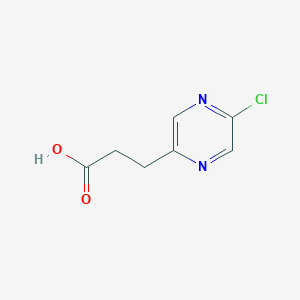
![[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13560507.png)

![tert-butylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate](/img/structure/B13560532.png)
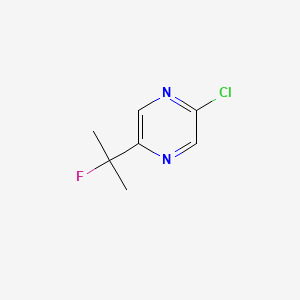

![2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560556.png)
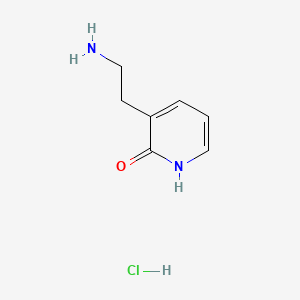
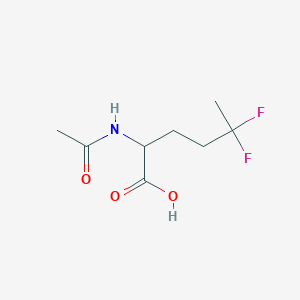
![2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13560577.png)
![2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride](/img/structure/B13560579.png)
